

An In-depth Technical Guide to 2-Hydroxyimipramine (CAS 303-70-8)

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Compound of Interest

Compound Name: **2-Hydroxyimipramine**

Cat. No.: **B023145**

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Abstract

This technical guide provides a comprehensive overview of **2-hydroxyimipramine** (CAS: 303-70-8), a primary and pharmacologically active metabolite of the tricyclic antidepressant, imipramine. This document consolidates critical data on its physicochemical properties, pharmacology, metabolic pathways, and pharmacokinetics. Detailed experimental protocols for its quantification in biological matrices are provided, alongside logical and metabolic pathway visualizations to support research and development efforts.

Introduction

2-Hydroxyimipramine is the product of aromatic hydroxylation of the parent drug imipramine, a process primarily mediated by the cytochrome P450 enzyme CYP2D6.^[1] As an active metabolite, it contributes to the overall therapeutic and toxicological profile of imipramine. It has demonstrated an affinity for the norepinephrine transporter and is noted for having potentially greater cardiotoxicity than its parent compound.^{[2][3]} Understanding the distinct characteristics of **2-hydroxyimipramine** is crucial for a complete comprehension of imipramine's clinical effects, including inter-individual variability in response and drug-drug interactions.

Physicochemical Properties

The fundamental physicochemical characteristics of **2-hydroxyimipramine** are summarized below. While experimentally derived values for properties like pKa and LogP are not readily available in the cited literature, estimates for related properties have been reported.

Property	Value	Source
CAS Number	303-70-8	[2]
Molecular Formula	C ₁₉ H ₂₄ N ₂ O	[2]
Molecular Weight	296.41 g/mol	[2]
IUPAC Name	5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-ol	[2]
Melting Point	130-132°C	ChemicalBook
Storage Temperature	<-15°C	[2]

Note: Some sources provide rough estimates for boiling point (438°C), density (1.0689), and refractive index (1.5600), but these are not experimentally verified values.

Pharmacology and Mechanism of Action

2-Hydroxyimipramine is an active metabolite that contributes to the pharmacological effects of imipramine. Like its parent compound, it is known to inhibit the reuptake of monoamine neurotransmitters.

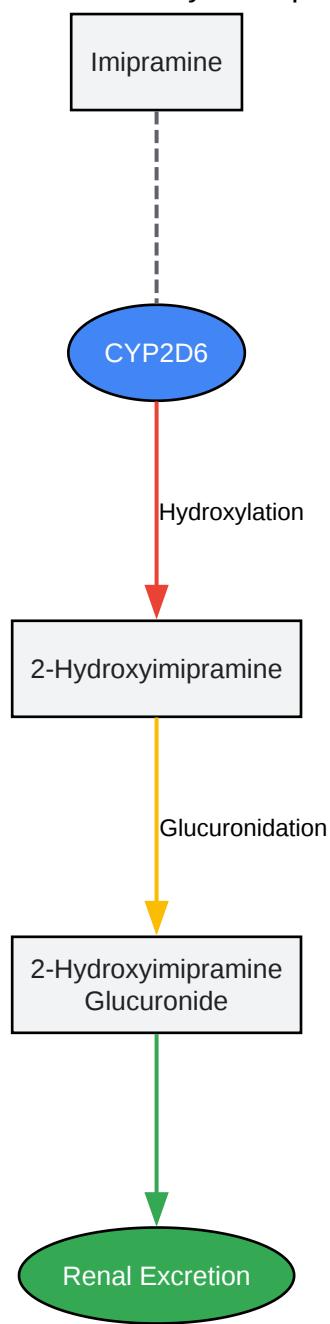
3.1 Monoamine Transporter Inhibition **2-Hydroxyimipramine** has a known affinity for the norepinephrine transporter (NET).[\[2\]](#) However, specific quantitative binding affinity (K_i) or functional inhibition (IC₅₀) values for its activity at NET and the serotonin transporter (SERT) are not available in the reviewed literature. For context, the parent drug, imipramine, is a potent inhibitor of both SERT and NET, with K_i values of 1.4 nM and 37 nM, respectively.[\[4\]](#) The activity of the 2-hydroxy metabolite is a key factor in the overall pharmacological profile of imipramine therapy.

3.2 Cardiotoxicity Studies in animal models (swine) have indicated that **2-hydroxyimipramine** may be significantly more cardiotoxic than imipramine.^[3] Administration of **2-hydroxyimipramine** resulted in a higher incidence of life-threatening arrhythmias and more profound decreases in blood pressure and cardiac output compared to the parent drug.^[3] This increased cardiotoxicity may be partially explained by differences in protein binding.^[3]

Metabolism and Pharmacokinetics

4.1 Metabolic Pathway Imipramine undergoes extensive hepatic metabolism. The formation of **2-hydroxyimipramine** is a primary pathway, catalyzed predominantly by the polymorphic enzyme CYP2D6.^[1] This metabolite is subsequently conjugated with glucuronic acid to form **2-hydroxyimipramine**-glucuronide, a more water-soluble compound that is efficiently excreted by the kidneys.^{[1][5]}

Metabolic Pathway of Imipramine

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Caption: Metabolic conversion of imipramine to **2-hydroxyimipramine** and its subsequent glucuronide conjugate for excretion.

4.2 Pharmacokinetic Parameters Pharmacokinetic studies reveal differences between **2-hydroxyimipramine** and its parent compound, as well as variations between different patient

populations. A study involving intravenous administration of 10 mg of **2-hydroxyimipramine** provided key parameters.[6]

Parameter	Control Subjects (n=8)	Chronic Alcoholics (n=7)	Source
Terminal Elimination Half-life (t _{1/2})	10.12 hr	7.07 hr	[6]
Total Body Clearance (Unbound Drug)	1.51 L/hr/kg	3.12 L/hr/kg	[6]
Fraction Unbound to Plasma Protein	36.4%	29.8%	[6]

In swine, **2-hydroxyimipramine** was found to have a smaller volume of distribution (V_d) and a shorter half-life compared to imipramine.[3]

Experimental Protocols

The quantification of **2-hydroxyimipramine** in biological samples is essential for pharmacokinetic and toxicological studies. Below are detailed methodologies adapted from the literature.

5.1 Protocol: Quantification in Plasma via GC-MS This method, adapted from Narasimhachari et al. (1981), allows for the sensitive detection of **2-hydroxyimipramine** after extraction and derivatization.[7]

- Sample Preparation:
 - To 1 ml of plasma, add deuterated internal standards (e.g., d4-**2-hydroxyimipramine**).
- Liquid-Liquid Extraction (LLE):
 - Perform an initial extraction at pH 9 with ethyl acetate.
 - Perform a second extraction at pH >11 with a hexane-isopropanol mixture.

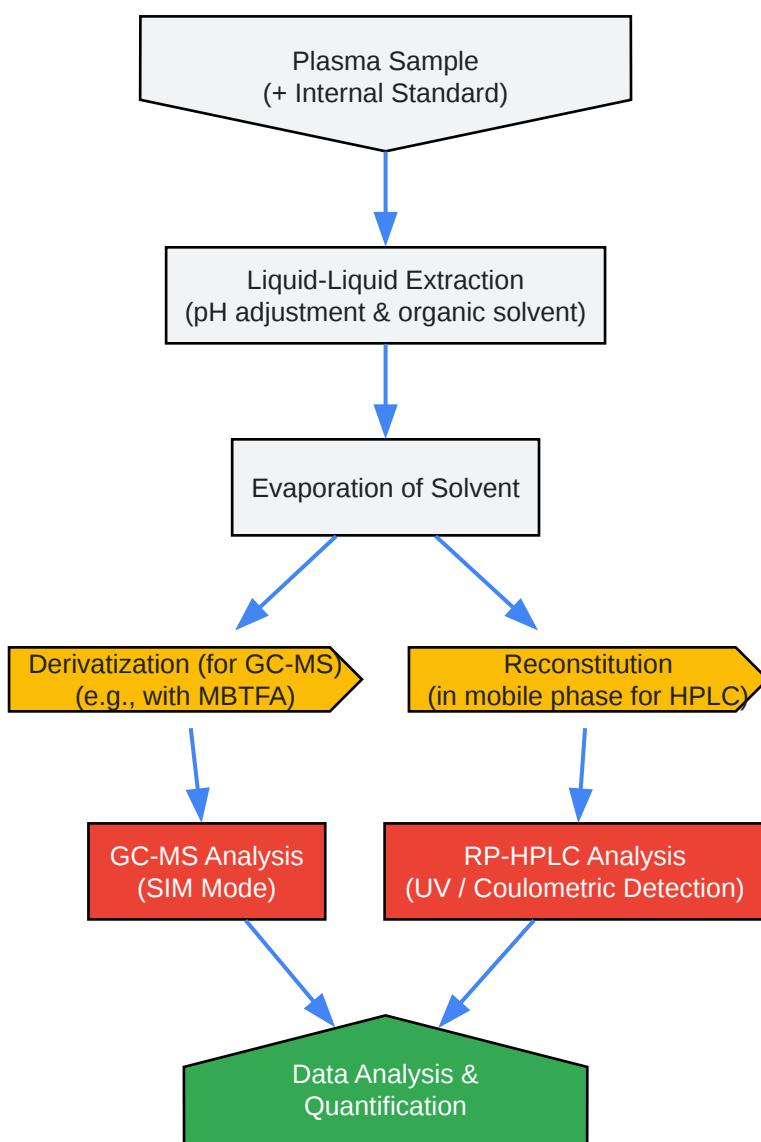
- Combine the organic extracts.
- Solvent Evaporation:
 - Evaporate the combined extracts to dryness under a stream of nitrogen.
- Derivatization:
 - Reconstitute the residue and add N-methyl-bis-trifluoroacetamide (MBTFA) to prepare trifluoroacetyl derivatives. This step enhances volatility for GC analysis.
- GC-MS Analysis:
 - Perform analysis using a gas chromatograph coupled to a mass spectrometer (GC-MS).
 - Utilize selected ion monitoring (SIM) in the electron ionization (EI) mode to quantify the target analyte and internal standard.

5.2 Protocol: Quantification in Plasma via HPLC with Coulometric Detection This method, based on Foglia et al. (1991), provides an alternative analytical approach using HPLC.

- Sample Preparation & Extraction:
 - A single common extraction step is used to isolate imipramine, desipramine, and their 2-hydroxy metabolites from plasma. While the specific solvents are not detailed in the abstract, a typical LLE for tricyclic antidepressants involves alkalization of the plasma followed by extraction with an organic solvent like hexane or ethyl acetate.
- HPLC Separation:
 - System: Reversed-phase high-performance liquid chromatography.
 - Column: C18 stationary phase.
 - Mobile Phase: A suitable mixture of buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile).
- Detection:

- Employ sequential ultraviolet (UV) and coulometric detectors. The coulometric detector provides high sensitivity for electrochemically active compounds like **2-hydroxyimipramine**.
- Quantification:
 - Calculate concentrations based on peak areas relative to an internal standard. The method demonstrated excellent extraction recoveries, typically ranging from 86% to 98% for **2-hydroxyimipramine** depending on the detection method.

General Workflow for 2-Hydroxyimipramine Analysis in Plasma



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Caption: A generalized workflow for the extraction and analysis of **2-hydroxyimipramine** from plasma samples.

Synthesis

A specific, detailed laboratory protocol for the chemical synthesis of **2-hydroxyimipramine** was not prominently available in the reviewed scientific literature. The synthesis of related compounds, such as N-hydroxydesmethylimipramine, has been described via routes involving corresponding primary hydroxylamines and oximes.^[6] The parent compound, imipramine, is synthesized by the alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine with 3-dimethylaminopropylchloride. The synthesis of the 2-hydroxy metabolite would require a subsequent regioselective aromatic hydroxylation step, a transformation typically achieved biologically by CYP450 enzymes.

Conclusion

2-Hydroxyimipramine is a pharmacologically significant metabolite that plays a key role in the clinical profile of imipramine. Its distinct pharmacokinetic properties and potential for greater cardiotoxicity underscore the importance of its individual study. While robust methods for its quantification are established, further research is needed to fully elucidate its receptor binding profile and to develop accessible chemical synthesis routes to facilitate its use as a reference standard and research tool.

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